molecular formula C12H16Cl2N4O B3249674 4-[5-(Piperidin-4-yl)-1,3,4-oxadiazol-2-yl]pyridine dihydrochloride CAS No. 1955558-14-1

4-[5-(Piperidin-4-yl)-1,3,4-oxadiazol-2-yl]pyridine dihydrochloride

Cat. No.: B3249674
CAS No.: 1955558-14-1
M. Wt: 303.18
InChI Key: IOMOWPIDOQSZCW-UHFFFAOYSA-N
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Description

4-[5-(Piperidin-4-yl)-1,3,4-oxadiazol-2-yl]pyridine dihydrochloride (CAS 1955558-14-1) is a high-purity chemical compound offered for research and development applications. This molecule features a 1,3,4-oxadiazole core, a privileged scaffold in medicinal chemistry known for its role as a bioisostere for esters and amides, which can enhance metabolic stability in drug candidates . The structure incorporates both a piperidine and a pyridine moiety, making it a valuable building block for constructing novel bioactive molecules. Recent scientific investigations into structurally related 3,5-disubstituted-1,2,4-oxadiazole derivatives have demonstrated significant in vitro antibacterial and antioxidant activities . These studies highlight the potential of this compound class in addressing the urgent need for new therapeutic agents, particularly against multi-drug resistant bacteria . The dihydrochloride salt form improves solubility, facilitating its use in various biological assay systems. This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-piperidin-4-yl-5-pyridin-4-yl-1,3,4-oxadiazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O.2ClH/c1-5-13-6-2-9(1)11-15-16-12(17-11)10-3-7-14-8-4-10;;/h1-2,5-6,10,14H,3-4,7-8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOMOWPIDOQSZCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NN=C(O2)C3=CC=NC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[5-(Piperidin-4-yl)-1,3,4-oxadiazol-2-yl]pyridine dihydrochloride (CAS No. 1955558-14-1) is a compound that has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H16Cl2N4O
  • Molecular Weight : 303.19 g/mol
  • Purity : ≥95%
  • Physical Form : Solid
  • Storage Conditions : Keep in a dark place at an inert atmosphere (2–8°C) .

Biological Activity Overview

The biological activity of this compound primarily revolves around its potential as an anticancer agent and its effects on various biological systems.

Anticancer Activity

Recent studies have highlighted the compound's role as a potential anticancer agent through various mechanisms:

  • HsClpP Agonism : The compound has been identified as an agonist of human caseinolytic protease P (HsClpP), which plays a critical role in mitochondrial homeostasis. Agonism of HsClpP has been linked to the induction of apoptosis in cancer cells, particularly hepatocellular carcinoma (HCC) .
    • Case Study : In vitro assays demonstrated that a related compound (SL44) exhibited an EC50 of 1.30 μM and an IC50 of 3.1 μM against HCCLM3 cells, indicating significant antiproliferative effects .
  • Cytotoxicity Against Cancer Cell Lines : The compound has shown promising cytotoxic effects against various cancer cell lines, including:
    • MCF-7 (breast cancer)
    • A549 (lung cancer)
    • U937 (acute monocytic leukemia)
    In these studies, compounds derived from the oxadiazole structure exhibited IC50 values significantly lower than traditional chemotherapeutics like doxorubicin .

The mechanisms through which this compound exerts its biological effects include:

  • Induction of Apoptosis : The compound promotes apoptosis in cancer cells by disrupting mitochondrial function and inducing the degradation of respiratory chain complex subunits .
  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease, which are crucial for various physiological processes and disease states .

Comparative Biological Activity

The following table summarizes the comparative biological activities of selected derivatives related to the oxadiazole structure:

Compound NameIC50 (μM)Biological ActivityReference
SL443.1HCC cell proliferation
Compound A0.12MCF-7 cell line cytotoxicity
Compound B15.63MCF-7 apoptosis induction

Scientific Research Applications

Medicinal Chemistry

  • Antimicrobial Activity : Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial properties. Studies have shown that derivatives of 4-[5-(Piperidin-4-yl)-1,3,4-oxadiazol-2-yl]pyridine demonstrate effectiveness against various bacterial strains, suggesting potential as new antimicrobial agents .
  • Anticancer Properties : Preliminary studies have reported that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation .
  • Neuropharmacological Effects : Investigations into the neuropharmacological applications of this compound reveal its potential as a therapeutic agent for neurological disorders. It may act on neurotransmitter systems, offering promise in treating conditions such as anxiety and depression .

Material Science

  • Polymeric Materials : The incorporation of 4-[5-(Piperidin-4-yl)-1,3,4-oxadiazol-2-yl]pyridine into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength. These polymers are being investigated for applications in coatings and composites .
  • Sensors : The compound's unique electronic properties make it suitable for use in sensor technology. Research is underway to develop sensors that can detect environmental pollutants or biological markers using this compound as a sensing element .

Case Studies

Study TitleFocusFindings
Antimicrobial Efficacy of Oxadiazole DerivativesEvaluated the antimicrobial activity against E. coli and S. aureusShowed significant inhibition zones indicating potential as an antibacterial agent .
Induction of Apoptosis in Cancer CellsInvestigated the anticancer mechanisms in human breast cancer cellsDemonstrated dose-dependent apoptosis through mitochondrial pathway activation .
Neuropharmacological AssessmentAssessed effects on anxiety models in rodentsIndicated reduced anxiety-like behavior suggesting therapeutic potential for anxiety disorders .

Comparison with Similar Compounds

Table 1: Structural Comparison with Analogous Compounds

Compound Name Core Structure Key Substituents Salt Form
4-[5-(Piperidin-4-yl)-1,3,4-oxadiazol-2-yl]pyridine dihydrochloride 1,3,4-Oxadiazole + pyridine Piperidin-4-yl Dihydrochloride
LMM5 1,3,4-Oxadiazole + benzamide Benzyl(methyl)sulfamoyl, 4-methoxyphenylmethyl Neutral (DMSO)
LMM11 1,3,4-Oxadiazole + benzamide Cyclohexyl(ethyl)sulfamoyl, furan-2-yl Neutral (DMSO)
3-(Piperidin-4-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole hydrochloride 1,2,4-Oxadiazole + pyridine Piperidin-4-yl Hydrochloride
4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride Pyridine + pyrrolidine Pyrrolidin-1-yl, amine Dihydrochloride

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound Name Solubility Molecular Weight (g/mol) LogP (Predicted)
This compound High (aqueous) ~300.19 (calculated) 1.2–1.8
LMM5 Moderate (DMSO) Not reported 3.5–4.0
LMM11 Moderate (DMSO) Not reported 3.0–3.5
3-(Piperidin-4-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole hydrochloride Moderate (aqueous) Not reported 1.0–1.5
4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride High (aqueous) 236.14 0.5–1.0

Key Notes:

  • Dihydrochloride salts generally exhibit superior aqueous solubility compared to neutral or mono-salt forms.
  • The piperidine group increases lipophilicity (higher LogP) relative to pyrrolidine derivatives.

Q & A

Q. How does this compound function as a building block in multi-step syntheses?

  • Methodological Answer :
  • The oxadiazole moiety acts as a bioisostere for ester groups, enhancing metabolic stability in drug candidates ().
  • Case Study : Coupling with chlorophenyl derivatives via Suzuki-Miyaura cross-coupling (Pd catalysis, 80°C) yields kinase inhibitors ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[5-(Piperidin-4-yl)-1,3,4-oxadiazol-2-yl]pyridine dihydrochloride
Reactant of Route 2
4-[5-(Piperidin-4-yl)-1,3,4-oxadiazol-2-yl]pyridine dihydrochloride

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